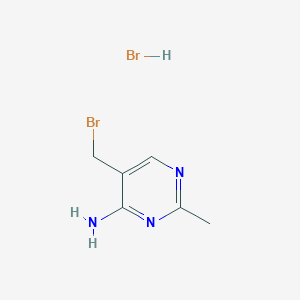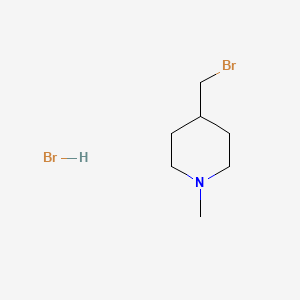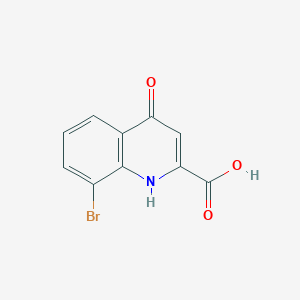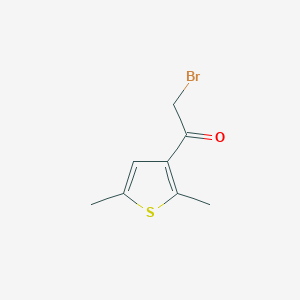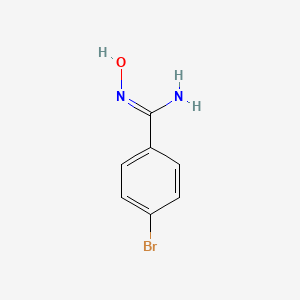
4-Bromobenzamidoxime
Vue d'ensemble
Description
4-Bromobenzamidoxime, also known as 4-bromo-N’-hydroxybenzenecarboximidamide, is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with an amidoxime functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Bromobenzamidoxime typically involves the reaction of 4-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the amidoxime group . The general reaction scheme is as follows:
4-bromobenzonitrile+hydroxylamine hydrochloride→this compound
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Bromobenzamidoxime undergoes various chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are 4-bromobenzonitrile, 4-bromobenzoic acid, and 4-bromoaniline .
Applications De Recherche Scientifique
4-Bromobenzamidoxime has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Bromobenzamidoxime involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The amidoxime group in the compound is known to interact with metal ions, which can influence its activity and binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
4-Bromobenzamidoxime can be compared with other similar compounds, such as:
4-Bromoaniline: This compound lacks the amidoxime group and is primarily used as an intermediate in organic synthesis.
4-Bromobenzonitrile: Similar to this compound but with a nitrile group instead of an amidoxime group, used in the synthesis of various organic compounds.
4-Bromobenzoic Acid: Contains a carboxylic acid group and is used in the production of pharmaceuticals and polymers.
The uniqueness of this compound lies in its amidoxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
69113-23-1 |
|---|---|
Formule moléculaire |
C7H7BrN2O |
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
4-bromo-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
Clé InChI |
KCHIZOZPSSURRB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=N\O)/N)Br |
SMILES |
C1=CC(=CC=C1C(=NO)N)Br |
SMILES canonique |
C1=CC(=CC=C1C(=NO)N)Br |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
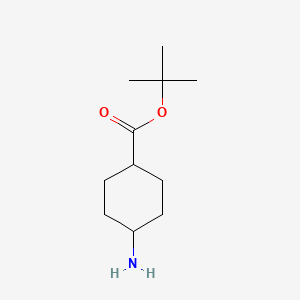

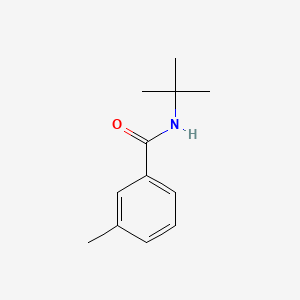
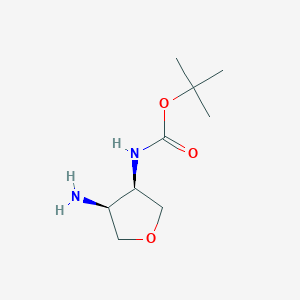
![tert-Butyl 3-[(Methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B3021702.png)
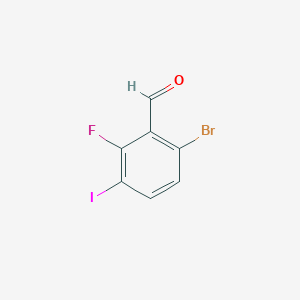
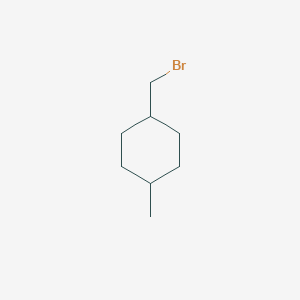
![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3021709.png)
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)

